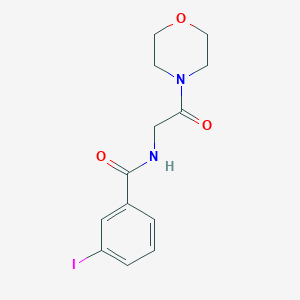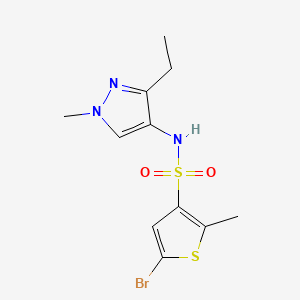
3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IMB-1, and it has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of IMB-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell growth and survival. IMB-1 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical pathway involved in cancer cell growth and survival. IMB-1 has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
IMB-1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and inhibit cancer cell migration and invasion. Additionally, IMB-1 has been found to inhibit inflammation and oxidative stress, which are processes that are involved in various diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
IMB-1 has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be improved by recrystallization or column chromatography. Additionally, IMB-1 has been extensively studied for its potential applications in cancer research, making it a valuable tool for researchers in this field. However, one limitation of IMB-1 is that its mechanism of action is not fully understood, which may limit its potential applications in other fields.
Orientations Futures
There are several future directions for research on IMB-1. One direction is to further elucidate its mechanism of action to better understand how it inhibits cancer cell growth and survival. Another direction is to investigate its potential applications in other diseases, such as inflammation and neurodegenerative diseases. Additionally, future research could focus on developing more potent derivatives of IMB-1 that could be used as potential therapeutic agents.
Méthodes De Synthèse
The synthesis of IMB-1 involves the reaction of 3-iodobenzoyl chloride with N-(2-morpholin-4-yl-2-oxoethyl)amine in the presence of a base. The reaction yields IMB-1 as a white solid. The purity of the compound can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
IMB-1 has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. IMB-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IMB-1 has been found to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Propriétés
IUPAC Name |
3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O3/c14-11-3-1-2-10(8-11)13(18)15-9-12(17)16-4-6-19-7-5-16/h1-3,8H,4-7,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPFTLJJPGPVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylethanamine](/img/structure/B6643961.png)
![N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6643976.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide](/img/structure/B6643977.png)
![N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine](/img/structure/B6643984.png)
![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)
![2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6643995.png)

![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)

![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)